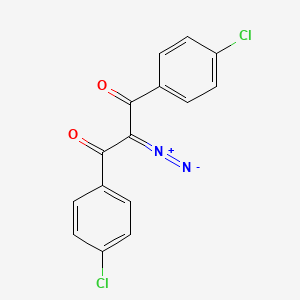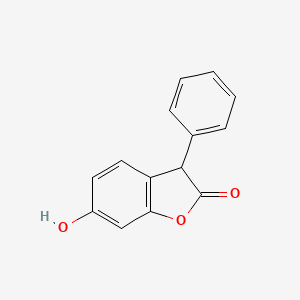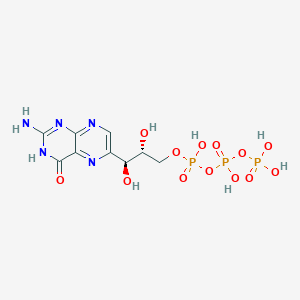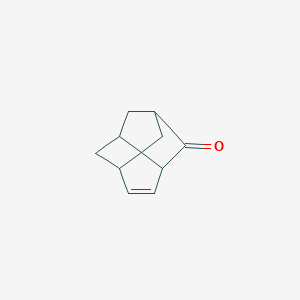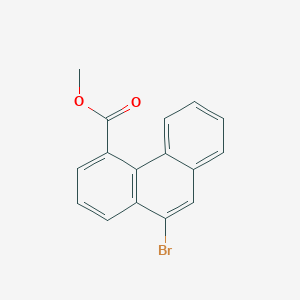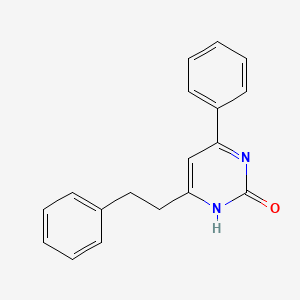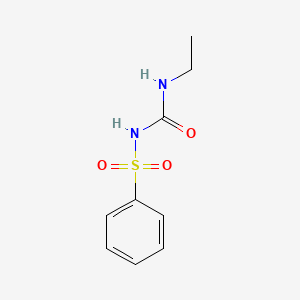
Hymenolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hymenolide is a naturally occurring sesquiterpene lactone found in various plant species, particularly in the genus Hymenoxys. This compound is known for its diverse biological activities, including insecticidal and antifeedant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hymenolide typically involves the extraction from natural sources, such as the leaves of Hymenoxys robusta. The extraction process often includes maceration and solvent extraction using methanol or n-hexane . The crude extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained from natural sources. advancements in synthetic biology and chemical engineering may pave the way for large-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions: Hymenolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include epoxides, dihydro derivatives, and substituted lactones, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Hymenolide has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study sesquiterpene lactone chemistry and to develop new synthetic methodologies.
Biology: It is studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine: this compound and its derivatives are investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: this compound is explored for its use in developing eco-friendly pesticides and insect repellents.
Mecanismo De Acción
The mechanism of action of hymenolide involves its interaction with cellular targets, leading to various biological effects. This compound is known to inhibit the feeding behavior of insects by interfering with their digestive enzymes and disrupting their metabolic pathways . Additionally, this compound can induce apoptosis in cancer cells by activating caspases and promoting oxidative stress.
Comparación Con Compuestos Similares
Hymenolide is structurally similar to other sesquiterpene lactones, such as:
Vermeerin: Known for its high antifeedant activity.
Hymenoxon: A dihemiacetal sesquiterpene lactone with cytotoxic effects.
Uniqueness: this compound stands out due to its dual role as an antifeedant and a phagostimulant, making it a versatile compound for pest control applications . Its unique chemical structure also allows for diverse chemical modifications, leading to the development of novel derivatives with enhanced biological activities.
Propiedades
Número CAS |
25062-29-7 |
|---|---|
Fórmula molecular |
C17H26O5 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(1S,3R,7R,9R,10S,12R,14R)-14-ethoxy-12-hydroxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one |
InChI |
InChI=1S/C17H26O5/c1-5-20-16-17(4)8-11-10(3)15(19)21-13(11)6-9(2)12(17)7-14(18)22-16/h9,11-14,16,18H,3,5-8H2,1-2,4H3/t9-,11-,12+,13-,14-,16-,17+/m1/s1 |
Clave InChI |
UIFSGDQXHQSWGC-WZGUIHEFSA-N |
SMILES isomérico |
CCO[C@H]1[C@]2(C[C@H]3[C@@H](C[C@H]([C@@H]2C[C@@H](O1)O)C)OC(=O)C3=C)C |
SMILES canónico |
CCOC1C2(CC3C(CC(C2CC(O1)O)C)OC(=O)C3=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)
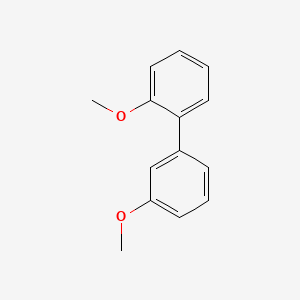
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)

